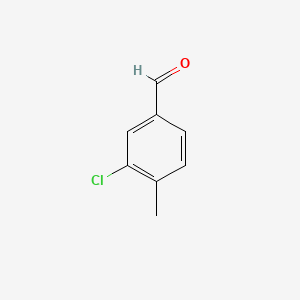

3-Chloro-4-methylbenzaldehyde

描述

Overview of Benzaldehyde (B42025) Derivatives in Organic Chemistry

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, consisting of a benzene (B151609) ring attached to a formyl group. wikipedia.orgnih.gov This foundational structure is the parent of a vast class of compounds known as benzaldehyde derivatives. ontosight.ai These derivatives are synthesized by adding various functional groups to the benzene ring, which in turn modifies the molecule's physical and chemical properties. ontosight.aicdhfinechemical.com

In organic chemistry, benzaldehydes are known for the reactivity of their aldehyde group, which readily undergoes a variety of chemical transformations. wikipedia.org Key reactions include:

Oxidation to form benzoic acids. wikipedia.org

Reduction (hydrogenation) to produce benzyl (B1604629) alcohols. wikipedia.org

Condensation reactions , such as the aldol (B89426) condensation and Claisen-Schmidt condensation, which are powerful methods for forming carbon-carbon bonds. wikipedia.orgrsc.org

Cannizzaro reaction , a disproportionation reaction in the presence of a strong base. wikipedia.org

Synthesis of imines (Schiff bases) through reaction with primary amines. researchgate.net

This chemical versatility makes benzaldehyde derivatives indispensable intermediates in numerous synthetic pathways. They are fundamental starting materials in the industrial production of a wide range of organic compounds, from pharmaceuticals and agrochemicals to dyes, pigments, and polymers. wikipedia.orgontosight.ai Their presence in fragrances and flavorings also highlights their commercial importance. nih.govcdhfinechemical.com

Significance of Halogenation in Aromatic Aldehydes

Halogenation is a chemical reaction that introduces one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound, typically by replacing a hydrogen atom. mt.comtestbook.com When applied to aromatic aldehydes, this process creates halogenated benzaldehydes, which possess distinct properties and reactivity patterns compared to their non-halogenated counterparts.

The introduction of a halogen atom to the benzene ring has several important consequences:

Modified Reactivity : Halogens are electron-withdrawing groups, which can influence the reactivity of both the aromatic ring and the aldehyde functional group. This electronic effect is crucial for directing subsequent substitution reactions on the aromatic ring. mt.com

Synthetic Handles : The carbon-halogen bond itself serves as a valuable "synthetic handle." It can be replaced by other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) or nucleophilic substitution, providing a route to more complex molecular architectures. mt.com

Enhanced Biological Activity : In medicinal chemistry, the strategic placement of halogen atoms on a drug candidate molecule can significantly enhance its therapeutic properties. Halogenation can improve factors like metabolic stability, membrane permeability, and binding affinity to biological targets. mt.comontosight.aiunacademy.com

The halogenation of aromatic compounds like benzaldehyde is typically achieved through electrophilic aromatic substitution, often requiring a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to increase the electrophilicity of the halogen. mt.comtestbook.combritannica.com The ability to precisely control the position and number of halogen atoms is a key focus in synthetic organic chemistry. researchgate.net

Research Context of 3-Chloro-4-methylbenzaldehyde

This compound is a disubstituted benzaldehyde derivative featuring both a chlorine atom and a methyl group on the aromatic ring. Its specific structure places it at the intersection of several areas of chemical research. As a halogenated aromatic aldehyde, it is primarily valued as a key intermediate in organic synthesis. cymitquimica.com Researchers utilize it as a starting material or building block for constructing more elaborate molecules intended for applications in medicinal chemistry and materials science. cymitquimica.comgeorganics.sk

The synthesis of this compound itself can be achieved through various reported methods, including the Gattermann-Koch reaction using ortho-chlorotoluene as a starting material or via a Grignard reaction. google.com

The presence of three distinct functional elements—the aldehyde, the chloro group, and the methyl group—offers multiple sites for chemical modification. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the chloro group can participate in cross-coupling reactions. wikipedia.orgcymitquimica.com This multi-functional nature makes it a valuable component in the synthesis of heterocyclic compounds, Schiff bases, and other scaffolds of interest in drug discovery and liquid crystal research. researchgate.netresearchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO sigmaaldrich.com |

| Molecular Weight | 154.59 g/mol sigmaaldrich.com |

| CAS Number | 3411-03-8 sigmaaldrich.com |

| Appearance | White or off-white powder; may also appear as a lump or clear liquid. chemicalbook.com |

| Melting Point | 27-31 °C sigmaaldrich.comchemicalbook.com |

| Purity | Typically >95% or >98% depending on the supplier. fishersci.com |

| InChI Key | OJFQNFVCICBYQC-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | [H]C(=O)c1ccc(C)c(Cl)c1 sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFQNFVCICBYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497555 | |

| Record name | 3-Chloro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3411-03-8 | |

| Record name | 3-Chloro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 3-Chloro-4-methylbenzaldehyde

Regioselective Halogenation Strategies

The regioselective chlorination of p-tolualdehyde is a direct method for synthesizing 2-chloro-4-methylbenzaldehyde, an isomer of the target compound. smolecule.com This process involves the controlled addition of chlorine gas or other chlorinating agents. smolecule.com The strategic placement of substituents on the aromatic ring is crucial for directing further functionalization to specific positions. Halogens, for instance, can direct electrophilic substitution.

Another approach involves the free radical bromination of alkyl benzenes using N-bromosuccinimide (NBS) and heat, which adds a bromine atom to the benzylic position. khanacademy.org This can be a step in a multi-step synthesis.

For the synthesis of related halogenated benzaldehydes, methods like the direct bromination of 3-chlorobenzaldehyde (B42229) derivatives using NBS in the presence of an inorganic strong acid and an iodine-containing catalyst have been patented. This reaction is typically carried out at low temperatures to control regioselectivity.

| Starting Material | Reagents | Product | Reference |

| p-Tolualdehyde | Chlorine gas or chlorinating agent | 2-Chloro-4-methylbenzaldehyde | smolecule.com |

| Alkyl benzene (B151609) | N-Bromosuccinimide (NBS), heat | Benzylic brominated alkyl benzene | khanacademy.org |

| 3-Chlorobenzaldehyde | N-Bromosuccinimide (NBS), inorganic strong acid, iodine catalyst | Brominated 3-chlorobenzaldehyde derivative |

Formylation of Substituted Toluene (B28343) Derivatives

The formylation of substituted toluene derivatives is a common strategy to introduce the aldehyde group. One of the classical methods is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid under pressure with a catalyst like aluminum chloride. uj.ac.za However, this method is not always suitable for deactivated aromatic compounds. uj.ac.za

A more versatile method is the Vilsmeier-Haack reaction, which employs a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction is effective for formylating compounds such as 3-chloro-4-fluorobenzene to produce the corresponding benzaldehyde (B42025).

Another approach involves the reaction of a Grignard reagent or an organolithium species with a formylating agent. For instance, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) can be treated with a formylation reagent like n-butyllithium and DMF to yield 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. google.com

The formylation of 4-chloro-3-methylanisole (B83772) can be achieved using titanium tetrachloride and 1,1-dichloromethyl methyl ether, although this may produce a mixture of isomers that require separation. prepchem.com

| Starting Material | Reagents | Product | Reference |

| Toluene | Carbon monoxide, HCl, AlCl3 | p-Tolualdehyde | uj.ac.za |

| 3-Chloro-4-fluorobenzene | DMF, POCl3 | 2-(3-Chloro-4-fluorophenyl)acetaldehyde | |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | n-Butyllithium, DMF | 4-Chloro-3-(4-ethoxybenzyl)benzaldehyde | google.com |

| 4-Chloro-3-methylanisole | TiCl4, 1,1-dichloromethyl methyl ether | 5-Chloro-2-methoxy-4-methylbenzaldehyde and isomer | prepchem.com |

Alternative Synthetic Pathways for Analogous Compounds

Alternative synthetic routes often involve multi-step processes to achieve the desired substitution pattern. For example, the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde starts from 2-chloro-5-bromobenzoic acid, which undergoes a series of reactions including acylation, Friedel-Crafts reaction, reduction, and finally formylation. google.com This multi-step approach allows for the precise construction of complex benzaldehyde derivatives. google.com

The synthesis of 3-chloro-4,6-dihydroxy-2-methylbenzaldehyde (B106228) can be achieved through a multi-step sequence involving lithiation, halogenation, and demethylation. Similarly, methyl 3-chloro-4-formylbenzoate can be synthesized from 4-bromo-2-chlorobenzaldehyde (B143073) via a palladium-catalyzed carbonylation reaction. chemicalbook.com

Reaction Mechanisms and Kinetics in Synthesis

Elucidation of Reaction Pathways and Intermediates

The mechanisms of these synthetic reactions are fundamental to understanding and optimizing the synthesis of this compound and its analogs. In formylation reactions using organolithium reagents, an aryl lithiated intermediate is formed which then reacts with a formylating agent like DMF. youtube.com The aldehyde group in the starting material often needs to be protected to prevent it from reacting with the strong base. youtube.com

In the Vilsmeier-Haack reaction, the electrophilic Vilsmeier reagent, formed from DMF and POCl3, attacks the electron-rich aromatic ring. For halogenation reactions, the mechanism can involve electrophilic aromatic substitution, where a halogen cation attacks the benzene ring, or a free radical mechanism, particularly for benzylic halogenation. khanacademy.org

The study of reaction mechanisms can also involve the identification of intermediates. For example, in the methanolysis of dichlorodiazadienes synthesized from 4-methylbenzaldehyde (B123495), intermediate compounds have been proposed to explain the formation of E/Z isomers. beu.edu.az

Kinetic Studies of Formation Reactions

Kinetic studies provide valuable insights into the rates of reaction and the factors that influence them. Such studies have been conducted on the formylation of aromatic compounds like toluene and its derivatives using carbon monoxide in a HF/BF3 medium under pressure. uj.ac.za These studies help in optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and selectivity.

Kinetic investigations into the asymmetric cyanohydrin synthesis catalyzed by vanadium have also been performed for a range of substituted benzaldehydes, including 4-chlorobenzaldehyde (B46862) and 4-methylbenzaldehyde. beilstein-journals.org While not directly the synthesis of this compound, these studies on related compounds provide a framework for understanding the electronic and steric effects of substituents on reaction rates. beilstein-journals.org

| Reaction Type | Key Mechanistic Feature | Kinetic Study Focus |

| Formylation via Organolithium | Formation of aryl lithiated intermediate | Optimization of reaction conditions |

| Vilsmeier-Haack Formylation | Electrophilic attack by Vilsmeier reagent | Not detailed in provided context |

| Benzylic Halogenation | Free radical chain reaction | Not detailed in provided context |

| Asymmetric Cyanohydrin Synthesis | Catalytic cycle with vanadium | Substituent effects on reaction rates |

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the chemical transformations of substituted aromatic aldehydes, enhancing reaction rates, improving yields, and directing selectivity under milder conditions. While specific catalytic synthesis routes for this compound are proprietary, the influence of catalysts on its functional group transformations is well-documented through studies on analogous compounds.

Vanadium(III) chloride (VCl₃) has been demonstrated as a highly efficient catalyst for the protection of aromatic aldehydes as 1,1-diacetates. asianpubs.org In a study involving various substituted benzaldehydes, VCl₃ facilitated the reaction with acetic anhydride (B1165640) under solvent-free conditions, achieving high yields in short reaction times. asianpubs.org For instance, 3-chlorobenzaldehyde was converted to its diacetate in 96% yield within 60 minutes, while 4-methylbenzaldehyde yielded 88% in 30 minutes. asianpubs.org This method highlights the catalyst's ability to activate the carbonyl group effectively, even with the varied electronic effects of substituents. asianpubs.org

Heteropolyacids, such as the Preyssler catalyst (H₁₄[NaP₅W₃₀O₁₁₀]), offer another avenue for efficient catalysis. asianpubs.org These compounds possess high Brønsted acidity and thermal stability, making them effective for reactions like the oximation of aldehydes. asianpubs.org In the oximation of 4-chlorobenzaldehyde, the Preyssler catalyst demonstrated superior performance compared to conventional catalysts, illustrating how advanced catalytic systems can drive reactions to high conversions. asianpubs.org

Furthermore, the development of recoverable nanocatalysts represents a significant advancement in sustainable chemistry. A magnetic nanocatalyst, Fe₃O₄@SiO₂-DETA-Mg, was used in the one-step synthesis of benzoxazole (B165842) derivatives from 2-aminophenols and substituted benzaldehydes. jsynthchem.com This catalyst proved effective for the reaction with 4-methylbenzaldehyde and could be recovered using an external magnet and reused for at least five cycles without a significant loss in activity, demonstrating high efficiency and reusability. jsynthchem.com

| Aldehyde | Catalyst | Reagent | Conditions | Time | Yield (%) | Reference |

| 3-Chlorobenzaldehyde | VCl₃ | Acetic Anhydride | 40-50 °C, Solvent-Free | 60 min | 96 | asianpubs.org |

| 4-Methylbenzaldehyde | VCl₃ | Acetic Anhydride | 40-50 °C, Solvent-Free | 30 min | 88 | asianpubs.org |

| 4-Chlorobenzaldehyde | Preyssler Catalyst | Hydroxylamine | Reflux | 40 min | 55 | asianpubs.org |

| 4-Methylbenzaldehyde | Fe₃O₄@SiO₂-DETA-Mg | 4-Chloro-2-aminophenol | 100 °C, DMF | 23 h | 89 | jsynthchem.com |

Functionalization and Derivatization

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. smolecule.comcymitquimica.com This class of reactions is fundamental to building molecular complexity. Common nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) add to the carbonyl group to form secondary alcohols after an aqueous workup.

A specific example of nucleophilic addition is the formation of geminal diacetates (acylals) from the corresponding aldehyde. This reaction serves as a common method for protecting the aldehyde group. The use of vanadium(III) chloride as a catalyst enables this transformation to proceed efficiently under solvent-free conditions with acetic anhydride. asianpubs.org

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. smolecule.com This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. These reactions are typically carried out by refluxing the aldehyde and amine in a solvent like ethanol (B145695), sometimes with the addition of an acid catalyst. iucr.orgtsijournals.com

A related synthesis involves the refluxing of 3-chloro-4-methylaniline (B146341) with 2-hydroxy-5-methylbenzaldehyde (B1329341) in ethanol for five hours, which resulted in the corresponding Schiff base in 65% yield. iucr.org The conditions for this reaction are representative of those that would be used for the synthesis of a Schiff base from this compound. iucr.org The formation of these C=N bonds is a cornerstone of combinatorial chemistry and the synthesis of various heterocyclic compounds. evitachem.com

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 3-Chloro-4-methylbenzyl alcohol. This is a common and high-yielding transformation in organic synthesis. Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this purpose. smolecule.com

Catalytic hydrogenation offers an alternative, industrially scalable method. Studies on benzaldehyde reduction over nickel-containing mesoporous silica (B1680970) catalysts show that the selectivity can be controlled by reaction conditions. scirp.org At lower temperatures, the primary product is benzyl (B1604629) alcohol, whereas at higher temperatures, hydrogenolysis of the alcohol can occur to produce toluene. scirp.org This demonstrates that in catalytic reductions of substituted benzaldehydes, temperature is a critical parameter for controlling selectivity between the desired alcohol and over-reduced hydrocarbon products. scirp.org

| Catalyst | Temperature (K) | Conversion (%) | Benzyl Alcohol Selectivity (%) | Toluene Selectivity (%) | Reference |

| Ni-HMS | 393 | ~10 | >95 | <5 | scirp.org |

| Ni-HMS | 453 | ~40 | ~70 | ~30 | scirp.org |

| Ni-HMS | 513 | ~85 | ~20 | ~80 | scirp.org |

Data adapted from studies on benzaldehyde as a model substrate. scirp.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. For 3-chlorobenzaldehyde, direct lithiation is challenging due to the reactivity of the aldehyde group with organolithium reagents. A successful strategy circumvents this issue by first protecting the aldehyde as a cyclic acetal (B89532), specifically 2-(3-chlorophenyl)-1,3-dioxolane. thieme-connect.comresearchgate.net

In this method, the acetal acts as a directed metalation group (DMG), coordinating with n-butyllithium (n-BuLi) and directing deprotonation to the C2 position, which is ortho to the acetal and meta to the chloro substituent. thieme-connect.com The reaction is typically performed in tetrahydrofuran (B95107) (THF) at a low temperature (-78 °C) to generate the lithiated intermediate. thieme-connect.com This intermediate can then be trapped by a variety of electrophiles to install a new functional group at the C2 position. thieme-connect.comresearchgate.net Subsequent deprotection of the acetal via acid hydrolysis regenerates the aldehyde functionality, yielding a 2-substituted-3-chlorobenzaldehyde derivative. thieme-connect.com This multi-step process provides a reliable route to otherwise difficult-to-access trisubstituted benzene rings. thieme-connect.comresearchgate.net

| Electrophile (E) | Reagent (E) | Yield of Acetal (2) (%) | Yield of Aldehyde (3) (%) | Reference |

| Deuterium | D₂O | 96 | 94 | thieme-connect.comresearchgate.net |

| Iodine | I₂ | 95 | 92 | thieme-connect.comresearchgate.net |

| Formyl | DMF | 88 | 80 | thieme-connect.comresearchgate.net |

| Methyl | CH₃I | 85 | 81 | thieme-connect.comresearchgate.net |

| Hydroxymethyl | (CH₂O)n | 70 | 65 | thieme-connect.comresearchgate.net |

| Trimethylsilyl | TMSCl | 82 | 78 | thieme-connect.comresearchgate.net |

Yields are for the two-step process starting from 2-(3-chlorophenyl)-1,3-dioxolane. thieme-connect.comresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

DFT is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-4-methylbenzaldehyde, DFT calculations are instrumental in predicting its molecular properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) for accurate calculations on similar aromatic compounds. iucr.orgiucr.orgkbhgroup.inresearchgate.netiucr.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Computational studies on analogous substituted benzaldehydes confirm the planarity of the benzene (B151609) ring. aip.org A key structural feature of benzaldehydes is the orientation of the aldehyde group (-CHO) relative to the ring. Conformational analysis of similar molecules, such as 3-chloro-4-methoxybenzaldehyde (B1194993), indicates the existence of two planar conformers: O-cis and O-trans. nih.gov These conformers are defined by the orientation of the carbonyl oxygen atom with respect to the adjacent substituent on the ring. The energy difference between these conformers is typically very small, suggesting they can coexist in equilibrium. nih.gov For this compound, the aldehyde group can rotate, and DFT calculations can determine the lowest energy (most stable) conformation.

Below is a table showing typical optimized geometric parameters for related molecular fragments, calculated using DFT methods, which serve as a reference for the expected values in this compound.

| Parameter | Bond/Angle | Typical Calculated Value | Reference Moiety |

| Bond Length | C=O | ~1.21 Å | Benzaldehyde (B42025) |

| C-C (ring) | ~1.39 - 1.40 Å | Benzene Ring | |

| C-Cl | ~1.75 Å | Chlorobenzene | |

| C-CHO | ~1.48 Å | Benzaldehyde | |

| Bond Angle | C-C-C (ring) | ~120° | Benzene Ring |

| C-C-O | ~124° | Aldehyde Group | |

| C-C-H | ~119° | Aldehyde Group |

This table is illustrative, based on standard values and calculations for similar compounds.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and less stable. materialsciencejournal.org For a Schiff base derivative containing the 3-chloro-4-methylphenyl moiety, the HOMO-LUMO energy gap was calculated to be 4.0023 eV using the B3LYP/6–311G(d,p) method, suggesting it is a relatively stable molecule. iucr.org A dedicated DFT calculation for this compound would be required to determine its specific HOMO-LUMO gap and related quantum chemical parameters.

| Parameter | Symbol | Definition | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons (ionization potential). scienceopen.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. | Relates to the ability to accept electrons (electron affinity). scienceopen.com |

| Energy Gap | ΔE | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. scienceopen.com |

| Chemical Softness | S | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. scienceopen.com |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. scienceopen.com The MEP map uses a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack), and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. mdpi.com

For substituted benzaldehydes, MEP analyses consistently show the most negative potential (red/yellow) localized on the electronegative oxygen atom of the carbonyl group. researchgate.netmdpi.com This makes the carbonyl oxygen a primary site for electrophilic attack and hydrogen bonding interactions. Conversely, the most positive potential (blue) is typically found around the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic ring, identifying them as potential sites for nucleophilic attack. mdpi.comiucr.org The chlorine atom also influences the electrostatic potential of the ring.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgnumberanalytics.com The feasibility and stereochemical pathway of many reactions, particularly pericyclic reactions like cycloadditions, are governed by the symmetry and energy of these frontier orbitals. wikipedia.orgimperial.ac.uk

In the context of this compound, FMO theory can be applied to predict its reactivity. For instance, in a reaction with a nucleophile, the interaction would occur between the HOMO of the nucleophile and the LUMO of the benzaldehyde. The shape and location of the LUMO on the this compound molecule would determine where the nucleophile attacks. Similarly, in a Diels-Alder reaction where it might act as a dienophile, the interaction between its LUMO and the diene's HOMO would be the primary consideration. numberanalytics.com Analysis of the HOMO and LUMO surfaces, obtained from DFT calculations, is therefore essential for applying FMO theory to predict its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

Spectroscopic Property Predictions

Computational methods are highly effective in predicting vibrational spectra (Infrared and Raman), which can then be compared with experimental data to confirm molecular structure and assign vibrational modes.

Theoretical IR and Raman spectra for this compound can be calculated using DFT methods, typically at the B3LYP level. researchgate.netmdpi.com These calculations provide the harmonic vibrational frequencies and their corresponding intensities (IR) and Raman activities. researchgate.net While raw calculated frequencies are often higher than experimental values due to the neglect of anharmonicity, they can be corrected using scaling factors to achieve good agreement with experimental spectra. ahievran.edu.trscirp.org

The vibrational spectrum of this compound is characterized by modes associated with its functional groups: the aldehyde, the methyl group, the chlorine substituent, and the benzene ring. Based on studies of similar molecules, the characteristic vibrational frequencies can be predicted.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm-1) | Expected Intensity (IR/Raman) |

| C-H Stretching | Aromatic | 3100 - 3000 | Weak-Medium / Strong |

| C-H Stretching | Aldehyde (-CHO) | 2900 - 2800, 2800 - 2700 | Medium / Medium |

| C-H Stretching | Methyl (-CH3) | 2980 - 2920 (asym), 2880 - 2860 (sym) | Medium / Medium |

| C=O Stretching | Aldehyde (-CHO) | 1715 - 1695 | Strong / Medium |

| C=C Stretching | Aromatic Ring | 1610 - 1580, 1500 - 1400 | Medium-Strong / Medium-Strong |

| C-H Bending | Methyl (-CH3) | 1470 - 1430 (asym), 1380 - 1370 (sym) | Medium / Medium |

| C-H in-plane Bending | Aldehyde/Aromatic | 1420 - 1000 | Medium / Medium |

| C-Cl Stretching | Chloro-aromatic | 800 - 600 | Strong / Strong |

| C-H out-of-plane Bending | Aromatic | 900 - 675 | Strong / Weak |

This table presents expected ranges based on vibrational analyses of analogous compounds like 3-chloro-4-methoxybenzaldehyde and 4-chloro-3-methylphenol. nih.govresearchgate.netoatext.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

While specific experimental and dedicated computational studies on the NMR of this compound are not extensively detailed in the surveyed literature, its chemical shifts can be reliably estimated based on established principles and data from analogous structures. rsc.orgblogspot.com The chemical environment of each proton and carbon atom dictates its resonance frequency. For substituted benzaldehydes, the aldehyde proton (CHO) typically appears far downfield, a characteristic feature. blogspot.com The aromatic protons are influenced by the electronic effects of both the chloro and methyl groups, while the methyl protons have a characteristic shift as well. blogspot.com

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are standard for predicting NMR chemical shifts with a high degree of accuracy and are frequently applied to similar halogenated aromatic aldehydes. researchgate.net

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Estimated Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aldehyde-H | ~9.9 | Typical range for benzaldehyde protons. |

| Aromatic-H | 6.8 - 7.8 | Region for di-substituted aromatic rings; specific shifts depend on position relative to substituents. blogspot.com |

| Methyl-H | ~2.4 | Typical range for benzylic methyl protons. blogspot.com |

| ¹³C NMR | ||

| Aldehyde-C | ~191 | Characteristic for aldehyde carbonyl carbons. rsc.org |

| Aromatic-C | 127 - 145 | Range reflects the varied electronic environments of the substituted ring carbons. rsc.org |

| Methyl-C | ~20 | Typical for methyl groups attached to an aromatic ring. rsc.org |

Note: These values are estimates based on general principles and data for similar compounds. rsc.orgblogspot.com Precise values would require specific experimental measurement or a dedicated GIAO calculation.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. Although a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related compounds allows for a detailed projection of its solid-state behavior.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, highlighting regions of close contact with neighboring molecules. iucr.org For organic molecules, this analysis typically reveals the prevalence of various non-covalent interactions.

In studies of Schiff bases derived from 3-chloro-4-methylaniline (B146341), Hirshfeld analysis indicates that the most significant contributions to crystal packing come from H···H and C···H/H···C contacts. iucr.orgnih.gov It is highly probable that these interactions would also dominate the crystal packing of this compound.

Table 2: Typical Intermolecular Contact Contributions in Similar Molecular Crystals

| Interaction Type | Typical Contribution (%) | Significance |

| H···H | 40 - 50% | Represents the most abundant, albeit weak, van der Waals contacts. iucr.orgnih.gov |

| C···H / H···C | 25 - 30% | Indicates the presence of C-H···π interactions and other weak hydrogen bonds. iucr.orgnih.goviucr.org |

| O···H / H···O | 5 - 15% | Highlights the role of hydrogen bonding, particularly C-H···O interactions, in stabilizing the structure. nih.gov |

| Cl···H / H···Cl | 5 - 10% | Shows the contribution of halogen-hydrogen contacts. |

Note: The data is illustrative, based on analyses of structurally related compounds containing the 3-chloro-4-methylphenyl moiety. iucr.orgnih.gov

Molecular Packing and Crystal Structure Analysis

The molecular packing in the solid state describes the three-dimensional arrangement of molecules. For substituted benzaldehydes, packing is often influenced by the formation of dimers or chains through C-H···O bonds. mdpi.com Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute to the stability of the crystal lattice. acs.org The presence and orientation of the chloro and methyl substituents would sterically and electronically influence the efficiency of these interactions, dictating the final crystal system, space group, and unit cell dimensions. acs.org For example, related compounds often crystallize in monoclinic or triclinic systems, forming layered or herringbone patterns. iucr.orgacs.org

Reaction Mechanism Elucidation via Computational Modeling

Density Functional Theory (DFT) calculations are instrumental in mapping the energy landscapes of chemical reactions, allowing for the characterization of transient species like transition states.

Transition State Characterization

While specific mechanistic studies for reactions of this compound are scarce, computational models for similar reactions provide a clear framework. For instance, the Lewis acid-promoted hydroxyalkylation and chloroboration of substituted benzaldehydes have been modeled using DFT. rsc.orgrsc.org

A common mechanistic pathway involves two key steps:

Lewis Acid Coordination: The reaction initiates with the coordination of a Lewis acid (e.g., BCl₃, SnCl₄) to the carbonyl oxygen of the benzaldehyde. This step activates the aldehyde group, making the carbonyl carbon more electrophilic. rsc.orgrsc.org

Nucleophilic Attack and Transition State: The nucleophile then attacks the activated carbonyl carbon. This step proceeds through a well-defined transition state, often involving a four-membered ring in the case of hydrogen or chloride transfer. rsc.orgrsc.org

Computational studies on the chloroboration of benzaldehyde with BCl₃ show that the process begins with the formation of a B-O bond, followed by a 1,3-chloride shift to the carbonyl carbon via a four-membered ring transition state. rsc.org The presence of an electron-donating methyl group is expected to stabilize the transition state and facilitate the reaction, while the electron-withdrawing chloro group would have a deactivating effect. The interplay of these electronic factors on the benzene ring directly influences the activation energy of the transition state. rsc.org

Energy Barrier Calculations

Computational chemistry provides powerful tools to investigate the conformational preferences and rotational energy barriers of molecules. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the energetics of the rotation of the aldehyde group (-CHO) relative to the benzene ring. This rotation is crucial as it governs the molecule's conformational flexibility and can influence its reactivity and physical properties.

The internal rotation of the aldehyde group in benzaldehyde and its derivatives is characterized by a potential energy surface with minima corresponding to planar conformers and maxima corresponding to transition states where the aldehyde group is perpendicular to the aromatic ring. The energy difference between a minimum and the highest point on the rotational path is defined as the rotational energy barrier.

For substituted benzaldehydes, the nature and position of the substituents on the benzene ring significantly impact the rotational barrier. These effects can be broadly categorized into electronic and steric contributions. Electron-donating groups, like the methyl group, and electron-withdrawing groups, like the chloro group, modulate the electron density of the benzene ring and the C(aryl)-C(aldehyde) bond, thereby altering the rotational barrier.

In the case of this compound, two primary planar conformers are of interest: the O-cis and O-trans conformers. These refer to the orientation of the carbonyl oxygen relative to the substituent at the ortho position (in this case, the hydrogen at C2 or C6). For 3,4-disubstituted benzaldehydes, the key rotational barrier is the one that separates these two planar, low-energy conformers, which proceeds through a transition state where the aldehyde group is perpendicular to the phenyl ring.

While specific computational studies on the rotational energy barrier of this compound are not extensively documented in the literature, valuable insights can be drawn from studies on closely related compounds such as 3-methylbenzaldehyde (B113406) and various chlorobenzaldehydes.

Research on 3-methylbenzaldehyde has shown the existence of two stable conformers, O-cis and O-trans, with a very small energy difference between them. Experimental and theoretical studies on 3-methylbenzaldehyde in solution have suggested an equilibrium constant, K([O-cis]/[O-trans]), of approximately 1.07, indicating a slight preference for the O-cis conformer. ugm.ac.id The barrier to internal rotation in 3-methylbenzaldehyde is significant, on the order of at least 20 kJ/mol in the vapor phase. ugm.ac.id One study using Fourier transform microwave spectroscopy reported a V3 barrier of 4.6 cm⁻¹ for the anti-conformer of 3-methylbenzaldehyde, which pertains to the methyl group rotation rather than the aldehyde group rotation. aip.org

Computational studies on para-substituted benzaldehydes have demonstrated a clear correlation between the electron-donating or electron-withdrawing nature of the substituent and the rotational barrier of the formyl group. researchgate.netsrce.hr Electron-donating groups tend to increase the rotational barrier due to enhanced π-conjugation between the aldehyde group and the benzene ring, which stabilizes the planar conformation. Conversely, electron-withdrawing groups can have a more complex influence.

To provide a quantitative perspective, the following table summarizes computational data for related benzaldehyde derivatives. These values, obtained from various theoretical studies, serve as a basis for estimating the energy barriers in this compound.

Calculated Rotational Energy Barriers for Substituted Benzaldehydes

| Compound | Computational Method | Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Benzaldehyde | MP2/6-31G* | 36.8 | slideshare.net |

| 3-Methylbenzaldehyde | STO-3G | >20 (Vapor phase estimate) | ugm.ac.id |

| 4-Chlorobenzaldehyde (B46862) | B97M | 0.22 (Planar rotation) | aip.org |

| 2,6-Difluorobenzaldehyde | - | 18.8 ± 0.5 (ΔG≠) | slideshare.net |

Based on the available data for analogous compounds, the rotational energy barrier for this compound is expected to be substantial, likely in the range of 20-40 kJ/mol. The interplay of the electron-donating methyl group and the electronegative chloro group will fine-tune this value. A detailed computational analysis using methods like DFT with an appropriate basis set would be required to determine the precise energy profile and the relative stabilities of the O-cis and O-trans conformers for this specific molecule. Such a study would involve mapping the potential energy surface by systematically rotating the dihedral angle of the aldehyde group and identifying the transition state structures.

Advanced Analytical and Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecule's vibrational modes.

The FTIR spectrum of 3-Chloro-4-methylbenzaldehyde is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. Key absorptions include those for the aldehyde group and the chloro-substituted aromatic ring. For analogous compounds like 3-chloro-4,6-dihydroxy-2-methylbenzaldehyde (B106228), characteristic FTIR peaks confirm the presence of hydroxyl (~3200 cm⁻¹), aldehyde (~2850 cm⁻¹), and chloro groups (~700 cm⁻¹). The aldehyde C-H stretching vibration is typically observed in the region of 2880-2660 cm⁻¹.

A detailed analysis of a related compound, 3-chloro-4-methoxybenzaldehyde (B1194993), using FTIR with an acetone (B3395972) film technique, provides further insight into the expected spectral features. nih.gov The carbonyl (C=O) stretching vibration is a prominent feature in the spectra of benzaldehydes. For instance, in 3-chloro-4-hydroxybenzaldehyde (B1581250), this vibration is observed at 1670 cm⁻¹. researchgate.net

Interactive FTIR Data Table for Related Benzaldehydes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde C-H | Stretch | ~2850 | |

| Carbonyl C=O | Stretch | ~1670 | researchgate.net |

| C-Cl | Stretch | ~700 |

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For 3-chloro-4-methoxybenzaldehyde, FT-Raman spectra have been recorded and analyzed. nih.govacs.org In a study of 3-chloro-4-hydroxybenzaldehyde, a strong Raman band at 1259 cm⁻¹ was assigned to the C-F stretching vibration coupled with ring bending vibrations, which can be compared to the expected C-Cl vibrations in the subject compound. researchgate.net Theoretical calculations on related molecules like 3,4-dichlorobenzaldehyde (B146584) have been used to predict Raman activities and depolarization ratios, aiding in the assignment of experimental bands. elixirpublishers.com

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in FTIR and Raman spectra. For instance, studies on 3-chloro-4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde (B106929) have shown good agreement between experimental and theoretically predicted vibrational frequencies. researchgate.net These computational models help to unambiguously assign complex vibrational spectra by correlating them with specific molecular motions. Similar theoretical studies on chlorobenzaldehydes using the B3LYP/6-31G'(d,p) basis set have been used to explain structural characteristics. mdpi.com

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the protons. The aldehyde proton typically appears as a singlet at a downfield chemical shift, generally between δ 9.8 and 10.0 ppm. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methyl group protons will appear as a singlet, typically in the upfield region of the spectrum.

For comparison, the ¹H NMR spectrum of the related 3-chlorobenzaldehyde (B42229) in CDCl₃ shows a singlet for the aldehyde proton at δ 9.98 ppm and distinct signals for the aromatic protons. rsc.org Similarly, 4-methylbenzaldehyde (B123495) shows the aldehyde proton at δ 9.96 ppm and the methyl protons at δ 2.44 ppm. beilstein-journals.org

Interactive ¹H NMR Data Table for Related Benzaldehydes (in CDCl₃)

| Compound | Aldehyde Proton (δ ppm) | Aromatic Protons (δ ppm) | Methyl Protons (δ ppm) | Reference |

| 3-Chlorobenzaldehyde | 9.98 (s) | 7.49-7.86 (m) | - | rsc.org |

| 4-Methylbenzaldehyde | 9.96 (s) | 7.33 (d), 7.77 (d) | 2.44 (s) | beilstein-journals.org |

| 3-Methylbenzaldehyde (B113406) | 9.97 (s) | 7.33-7.74 (m) | 2.42 (s) | beilstein-journals.org |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, often above δ 190 ppm. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the chloro and methyl substituents.

For instance, the ¹³C NMR spectrum of 3-chlorobenzaldehyde in CDCl₃ shows the carbonyl carbon at δ 190.9 ppm. rsc.org In 4-methylbenzaldehyde, the carbonyl carbon appears at δ 191.94 ppm, and the methyl carbon is at δ 21.83 ppm. beilstein-journals.org

Interactive ¹³C NMR Data Table for Related Benzaldehydes (in CDCl₃)

| Compound | Carbonyl Carbon (δ ppm) | Aromatic Carbons (δ ppm) | Methyl Carbon (δ ppm) | Reference |

| 3-Chlorobenzaldehyde | 190.9 | 128.0, 129.3, 130.4, 134.4, 135.5, 137.8 | - | rsc.org |

| 4-Methylbenzaldehyde | 191.94 | 129.71, 134.13, 145.49 | 21.83 | beilstein-journals.org |

| 3-Methylbenzaldehyde | 192.53 | 127.14, 128.80, 129.94, 135.21, 136.39, 138.83 | 21.11 | beilstein-journals.org |

Advanced NMR Techniques for Structural Elucidation

While standard one-dimensional ¹H and ¹³C NMR are fundamental, advanced NMR techniques offer deeper structural elucidation by revealing through-bond and through-space correlations between nuclei. numberanalytics.com For this compound, techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. ipb.ptrsc.org

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, a COSY spectrum would show correlations between the aromatic protons, confirming their adjacent positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com This is instrumental in assigning the signals of the aromatic CH groups by linking the proton resonances to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly useful for identifying quaternary carbons, such as the carbon atoms bonded to the chloro, methyl, and carbonyl groups, by observing their correlations with nearby protons. For instance, the protons of the methyl group would show a correlation to the C4 carbon and the C3 carbon of the aromatic ring.

These advanced NMR methods, often used in combination, provide a comprehensive and unambiguous assignment of the complete chemical structure of this compound and its derivatives. ipb.ptrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is a cornerstone for determining the molecular weight and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the analysis of this compound, the sample is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. etamu.eduoup.com The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. etamu.edu

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for structural confirmation. oup.com GC-MS is widely used for purity assessment and identification of this compound in various matrices. rsc.org

| Parameter | Description | Relevance to this compound Analysis |

| Retention Time | The time it takes for the compound to travel through the GC column. | A characteristic value for this compound under specific GC conditions, aiding in its identification. |

| Molecular Ion Peak | The peak corresponding to the intact molecule's mass-to-charge ratio. | Confirms the molecular weight of the compound. |

| Fragmentation Pattern | The pattern of ions produced when the molecule breaks apart in the mass spectrometer. | Provides structural information and a "fingerprint" for identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing compounds that are not easily volatilized. acs.orgresearchgate.net The compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. acs.org LC-MS is frequently employed in the analysis of reaction mixtures and for the quantification of this compound in complex samples. ukm.my The use of tandem MS techniques (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the detection of trace amounts of the compound. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. sci-hub.sediva-portal.org For this compound (C₈H₇ClO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. sci-hub.se This high level of accuracy is critical for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. diva-portal.orgrsc.org

| Technique | Information Obtained | Application for this compound |

| GC-MS | Retention time, molecular weight, fragmentation pattern. | Purity assessment, identification in volatile mixtures. etamu.eduoup.com |

| LC-MS | Retention time, molecular weight, structural information from fragmentation. | Analysis of reaction progress, quantification in complex matrices. acs.orgukm.my |

| HRMS | Highly accurate mass, elemental composition. | Unambiguous formula determination, structural confirmation. sci-hub.sediva-portal.org |

X-ray Diffraction (XRD) Studies

X-ray diffraction is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. fzu.cz

Single Crystal X-ray Diffraction for Solid-State Structures

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for elucidating the solid-state structure of a molecule. fzu.czmdpi.com This technique involves irradiating a single, high-quality crystal of the compound with X-rays. fzu.cz The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the bond lengths and angles between them. fzu.czbrynmawr.edu

For derivatives of this compound, such as Schiff bases, SCXRD studies have provided detailed structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. iucr.orgiucr.orgresearchgate.net These studies are crucial for understanding how the molecule packs in the solid state and for correlating its structure with its physical properties. mdpi.combrynmawr.edu

A search of crystallographic databases for structures related to this compound reveals the importance of this technique in confirming the stereochemistry and conformation of its derivatives. iucr.org

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a cornerstone analytical technique for the characterization of crystalline solids and is particularly vital in the study of polymorphism—the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. units.itresearchgate.net These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical in the pharmaceutical and materials science industries. uky.eduacs.org While specific polymorphism studies on this compound are not extensively reported in publicly available literature, the principles of PXRD analysis are universally applicable for its potential polymorph screening.

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered or microcrystalline sample. usp.org A crystalline substance consists of a regular, repeating arrangement of atoms, molecules, or ions that form a crystal lattice. When the X-ray beam interacts with the sample, the electrons of the atoms scatter the X-rays. In a crystalline material, the scattered X-rays from the ordered lattice planes will undergo constructive and destructive interference. Constructive interference occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

Where:

n is an integer.

λ is the wavelength of the X-rays.

d is the spacing between the crystal lattice planes.

θ is the angle of incidence of the X-ray beam.

Each crystalline solid possesses a unique set of d-spacings, resulting in a characteristic diffraction pattern, which serves as a "fingerprint" for that specific crystalline form. units.it

In the context of polymorphism, each polymorphic form of a compound will have a distinct crystal structure and, therefore, a unique set of d-spacings. This results in a different PXRD pattern for each polymorph, characterized by diffraction peaks at different 2θ angles and with varying relative intensities. researchgate.net By analyzing the PXRD pattern of a sample of this compound, one could identify the specific crystalline form present.

A systematic polymorphism screen would involve crystallizing this compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of any potential polymorphs. Each resulting solid batch would then be analyzed by PXRD. The appearance of a new, distinct diffraction pattern under different crystallization conditions would indicate the discovery of a new polymorph.

Should different polymorphs of this compound be discovered, PXRD would be instrumental in their characterization. The data obtained from PXRD analysis is typically presented in a table format, listing the 2θ angles, corresponding d-spacings, and the relative intensities of the diffraction peaks.

Below is a hypothetical data table illustrating how PXRD data for two different polymorphs of a compound might be presented. Note that this data is for illustrative purposes and does not represent actual measured data for this compound.

| Polymorph A | Polymorph B | ||||

|---|---|---|---|---|---|

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 | 10.2 | 8.67 | 85 |

| 12.3 | 7.19 | 45 | 14.5 | 6.10 | 100 |

| 17.0 | 5.21 | 78 | 18.8 | 4.72 | 60 |

| 21.8 | 4.07 | 62 | 22.1 | 4.02 | 95 |

| 25.5 | 3.49 | 90 | 26.7 | 3.34 | 55 |

Applications in Advanced Materials and Specialized Fields

Precursors for Functionalized Aromatics

The specific arrangement of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene (B151609) ring imparts distinct chemical properties to 3-Chloro-4-methylbenzaldehyde. This electronic character is pivotal in guiding its transformation into a variety of functionalized aromatic molecules.

Halogenated benzaldehydes are recognized as important intermediates in the synthesis of dyes. google.com While specific dyes derived directly from this compound are not extensively detailed in public research, its structure is well-suited for creating chromophores. For instance, related halogenated benzaldehydes are used to synthesize diazabutadiene dyes through reactions with phenylhydrazones. jomardpublishing.com The resulting molecules possess conjugated systems and azo groups, which are characteristic of dyes. jomardpublishing.com

In polymer science, this compound is a valuable monomer for producing high-performance polymers like polyazomethines. These are typically synthesized through a polycondensation reaction between a dialdehyde (B1249045) (or a monoaldehyde like this compound in combination with other monomers) and a diamine. mdpi.com The resulting polymers, which contain Schiff base (imine) linkages in their backbone, are known for their high thermal stability and potential for electrical conductivity. mdpi.comjetir.org The synthesis of such polymers from various benzaldehydes is a key area of materials research. mdpi.com

Table 1: Illustrative Polymerization Reaction This table demonstrates a representative polycondensation reaction for forming polyazomethines, a class of polymers for which this compound can serve as a monomer.

| Reactant A | Reactant B | Polymer Type | Key Properties |

| Benzaldehyde (B42025) Derivative | Aromatic Diamine | Polyazomethine (Schiff Base Polymer) | High thermal stability, potential semiconducting and optoelectronic properties. mdpi.com |

The development of materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and solar cells, often relies on molecules with specific electronic properties. smolecule.com The structure of this compound, with its combination of electron-donating (methyl) and electron-withdrawing (chloro) groups, makes it an attractive precursor for these materials. smolecule.com This substitution pattern can be exploited to create π-conjugated systems that are essential for optoelectronic function. soton.ac.uk

One common strategy is the synthesis of chalcones or Schiff bases (imines). chemrevlett.comresearchgate.net Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde, such as this compound. chemrevlett.comoaji.net These molecules are investigated for their nonlinear optical properties. Similarly, Schiff bases, formed by the condensation of an aldehyde with a primary amine, are widely studied as ligands and intermediates for dyes and are explored for their optoelectronic applications. jetir.orgresearchgate.net

Synthesis of Dyes and Polymers

Intermediates in Pharmaceutical and Agrochemical Synthesis

The utility of this compound is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where it serves as a key intermediate. guidechem.com

A molecular scaffold is a core structure upon which new derivatives are built to explore biological activity. scbt.com this compound and its derivatives serve this purpose effectively. The aromatic ring and reactive aldehyde group allow for the systematic modification and synthesis of libraries of related compounds. smolecule.com These libraries can then be screened against biological targets to identify new lead compounds in drug discovery programs for a wide range of diseases. uobaghdad.edu.iq For example, the synthesis of pyrrolidone-based scaffolds is a significant area of research for developing new antibacterial agents. mdpi.com

This compound is a direct precursor in the synthesis of more complex molecules that are themselves investigated as potential APIs. A notable example is its use in the synthesis of 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carboxylic acid and its carbonitrile analogue. evitachem.commolport.com The synthesis of these pyrrolidine (B122466) derivatives often begins with the formation of a Schiff base from this compound and a suitable amine, followed by further cyclization and modification steps. evitachem.com These compounds are specifically created for evaluation as potential therapeutic agents. mdpi.comnih.gov

Table 2: Synthesis of a Pharmaceutical Intermediate This table outlines the role of this compound as a starting material in the synthesis of a specific pharmaceutical scaffold.

| Starting Material | Key Reaction Steps | Resulting Scaffold/Intermediate | CAS Number of Intermediate |

| This compound | 1. Schiff base formation with an amine. 2. Cyclization and subsequent reactions. | 1-(3-Chloro-4-methylphenyl)-4-oxopyrrolidine-3-carboxylic acid | 63674-66-8 molport.com |

Derivatives of this compound are actively explored for a variety of therapeutic applications. The chalcone (B49325) derivatives that can be synthesized from it are a major focus of research. chemrevlett.comnih.gov Chalcones are known to possess a broad spectrum of biological activities and are regarded as promising anticancer agents, with studies indicating they can induce apoptosis (programmed cell death) in cancer cells. nih.gov They are also investigated for anti-inflammatory, antibacterial, and antioxidant properties. chemrevlett.commdpi.com

Furthermore, heterocyclic structures synthesized from halogenated benzaldehydes, such as azetidin-2-ones (β-lactams), are evaluated for their antibacterial and antifungal activities. researchgate.netimpactfactor.org The synthesis of 1,2,4-triazole (B32235) derivatives from related scaffolds has also yielded compounds with potent antioxidant activity. nih.gov This demonstrates the broad potential of using this compound as a starting point to access novel compounds with diverse therapeutic possibilities.

Potential as Cytochrome P450 Enzyme Inhibitors

The potential for aromatic aldehydes and their derivatives to interact with metabolic enzymes is an area of significant research. Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including drugs. Inhibition of these enzymes can alter drug pharmacokinetics, leading to potential drug-drug interactions.

While direct and extensive research on this compound as a CYP450 inhibitor is not widely documented in publicly available literature, studies on structurally related compounds suggest a basis for this potential. For instance, computational in silico studies on a variety of marine aldehyde derivatives predicted that none of the tested compounds would inhibit the CYP2D6 isozyme, a key enzyme in drug metabolism. mdpi.com This suggests that not all aromatic aldehydes are inhibitors and that specific structural features are required for interaction. mdpi.com Research on other substituted benzaldehydes, such as 2-Amino-5-chloro-3-methylbenzaldehyde, indicates that the presence of chloro and methyl groups influences lipophilicity, which in turn affects membrane permeability and the potential for interaction with intracellular targets like CYP450 enzymes. The inhibitory activity of such molecules is often attributed to their ability to bind to the active sites of enzymes. Given these precedents, this compound is a candidate for further investigation to characterize its specific inhibitory profile against various CYP450 isozymes.

Antimicrobial Properties of Derivatives

The development of new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Heterocyclic compounds derived from aromatic aldehydes are a well-established class of molecules with diverse biological activities. Specifically, 2-azetidinones (β-lactams) are core structural motifs in many widely used antibiotics. rasayanjournal.co.insphinxsai.com

The synthesis of novel 2-azetidinone derivatives often involves the condensation of an aromatic aldehyde with an amine to form a Schiff base, followed by cyclization with chloroacetyl chloride. sphinxsai.comicm.edu.pl A large number of 3-chloro monocyclic β-lactams, which feature a chlorine atom on the lactam ring itself, have been shown to possess potent antibacterial and antimicrobial activities. sphinxsai.com

Studies on 2-azetidinone derivatives synthesized from various substituted benzaldehydes have demonstrated a range of antimicrobial activities. The nature and position of the substituents on the aromatic ring, which originates from the starting aldehyde, play a crucial role in determining the antimicrobial spectrum and potency. For example, derivatives are often tested against a panel of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains. rasayanjournal.co.inicm.edu.pl The table below summarizes findings for various substituted azetidinone derivatives, illustrating the potential for compounds derived from precursors like this compound.

| Derivative Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Azetidinone derivative of p-hydroxy benzaldehyde | E. coli | Active | rasayanjournal.co.in |

| Azetidinone derivative of p-methoxy benzaldehyde | E. coli | Active | rasayanjournal.co.in |

| Azetidinone derivative of 2-chloro phenyl | Staphylococcus aureus, Escherichia coli | Moderately Active | icm.edu.pl |

| Azetidinone derivative of 2-hydroxy phenyl | Staphylococcus aureus, Escherichia coli | Moderately Active | icm.edu.pl |

These findings underscore that this compound is a valuable precursor for creating novel azetidinone derivatives, whose antimicrobial properties could be systematically evaluated.

Role in Specialized Chemical Reactions

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A specific variant, the Claisen-Schmidt condensation, involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens, such as this compound. numberanalytics.com This reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) and results in the formation of an α,β-unsaturated carbonyl compound, commonly known as a chalcone when the reactant is a ketone. numberanalytics.comevitachem.com

In this reaction, this compound acts as the electrophilic partner. It cannot enolize due to the absence of α-hydrogens, so it does not self-condense. Instead, it readily reacts with the enolate ion generated from a partner ketone (like acetophenone) or aldehyde. The initial aldol addition product quickly undergoes dehydration (elimination of a water molecule) to yield the highly conjugated and stable final product. The general mechanism proceeds as follows:

A base abstracts an α-hydrogen from the ketone to form a nucleophilic enolate ion.

The enolate ion attacks the electrophilic carbonyl carbon of this compound.

The resulting alkoxide intermediate is protonated, typically by the solvent (e.g., ethanol), to form a β-hydroxy ketone.

Under the basic reaction conditions, this intermediate is readily dehydrated to form the α,β-unsaturated product.

This reaction is highly efficient for producing chalcone-like structures, which are themselves important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. evitachem.com

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, with the Suzuki-Miyaura coupling being one of the most versatile and widely used methods. fishersci.co.ukmdpi.com This reaction facilitates the coupling of an organohalide or pseudohalide with an organoboron compound, such as a boronic acid or boronic ester. fishersci.co.uk

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate (as the organohalide partner) for Suzuki-Miyaura reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), have enabled the efficient coupling of these more challenging substrates. mdpi.com

The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid (Ar-B(OH)₂) involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.

This methodology allows for the synthesis of complex biaryl aldehydes, which are valuable precursors for pharmaceuticals, agrochemicals, and advanced materials. mdpi.comsnnu.edu.cn

Formylation reactions are processes that introduce a formyl group (–CHO) onto a substrate. The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds and is a key industrial route for the synthesis of this compound. thermofisher.comkerala.gov.in

In this reaction, the starting material is 2-chlorotoluene (B165313) (o-chlorotoluene). It is treated with a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, using a catalyst system typically composed of aluminum chloride (AlCl₃) and a cuprous chloride (CuCl) promoter. google.comuj.ac.za The reaction formylates the aromatic ring, but because the starting material is unsymmetrical, it produces a mixture of isomers. The formylation of 2-chlorotoluene yields both this compound and 4-Chloro-3-methylbenzaldehyde. google.com

According to patent literature, the reaction of 2-chlorotoluene via the Gattermann-Koch reaction can result in a product mixture where this compound is the minor isomer, with a reported yield of approximately 23%. google.com The regioselectivity of the reaction is influenced by the directing effects of the chloro and methyl substituents on the starting material. researchgate.net Despite the formation of isomers that require separation, this direct formylation remains a significant synthetic pathway to this compound.

Biochemical and Biological Interactions

Mechanisms of Action in Biological Systems

The biological activity and mechanism of action for 3-Chloro-4-methylbenzaldehyde are primarily associated with its functional groups and their interactions within biological systems. While specific, detailed mechanistic studies on this particular compound are limited, its behavior can be inferred from research on structurally similar aromatic aldehydes and their derivatives. The reactivity of the aldehyde group, combined with the electronic effects of the chlorine atom and methyl group on the benzene (B151609) ring, dictates its interactions with biological macromolecules.

The mechanism of action is often dependent on the specific biological context and application. In many cases, the aldehyde group is the primary site of interaction. It can act as an electrophile, reacting with nucleophilic residues in biomolecules such as proteins and nucleic acids. For instance, the aldehyde can form covalent bonds, such as Schiff bases, with the amino groups of lysine (B10760008) residues in proteins, potentially leading to the inhibition or modulation of enzyme activity.

Derivatives of similar chloro-substituted benzaldehydes have been studied more extensively, providing insight into potential mechanisms. For example, derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to induce an increase in the mRNA expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in cancer cell lines, suggesting a mechanism involving the induction of apoptosis. mdpi.com Other related compounds are thought to exert their biological effects by binding to the active sites of specific enzymes or interacting with cellular receptors to modulate signal transduction pathways. evitachem.com The chloro and methyl substituents influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach intracellular targets.

Enzyme Inhibition Studies (e.g., Cytochrome P450 CYP1A2)

This compound has been specifically identified as an inhibitor of certain metabolic enzymes. Of particular note is its inhibitory effect on cytochrome P450 enzymes, which are a superfamily of monooxygenases crucial for the metabolism of a wide variety of compounds, including drugs and toxins.

Research has shown that this compound and its structural isomers can inhibit Cytochrome P450 1A2 (CYP1A2). ambeed.comsmolecule.com CYP1A2 is a key enzyme in the human liver responsible for the metabolic activation of pro-carcinogens and the metabolism of numerous clinically important drugs. Inhibition of this enzyme can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions. smolecule.com The interaction is believed to occur through the binding of the benzaldehyde (B42025) molecule to the active site of the enzyme, preventing it from metabolizing its normal substrates. smolecule.com

Studies on compounds with similar structures further support the role of substituted benzaldehydes as enzyme inhibitors. For example, various derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. researchgate.net The table below summarizes the reported inhibitory activities of this compound and related compounds on cytochrome P450 enzymes.

| Compound | Enzyme Target | Inhibitory Activity |

| This compound | Cytochrome P450 (CYP1A2) | Identified as an inhibitor |

| 4-Chloro-3-methylbenzaldehyde | CYP1A2 | Yes ambeed.com |

| 2-Chloro-4-methylbenzaldehyde | CYP1A2 | Potential inhibitor smolecule.com |

| 3-Chloro-4-hydroxybenzaldehyde (B1581250) | CYP1A2 | Yes ambeed.com |

| 2-Amino-5-chloro-3-methylbenzaldehyde | Cytochrome P450 enzymes | Explored for inhibitory effects |

This table presents data on the enzyme inhibitory potential of this compound and structurally related compounds.

Interaction with Biological Molecules via Functional Groups

The biochemical interactions of this compound are governed by its three key functional components: the aldehyde group, the chlorine atom, and the methyl group, all attached to an aromatic benzene ring.